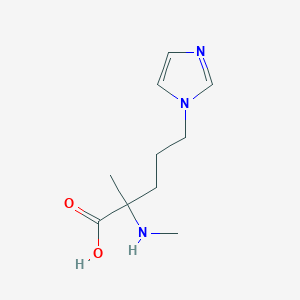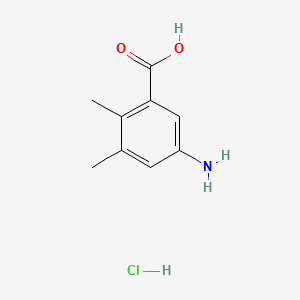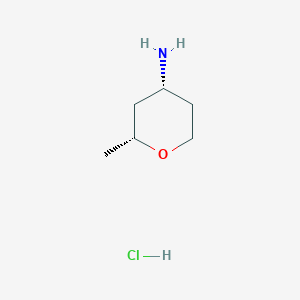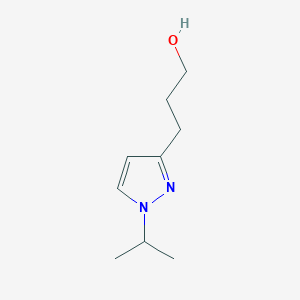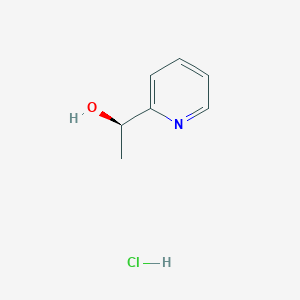
2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one is an organic compound characterized by the presence of two fluorine atoms, a hydroxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methylbenzaldehyde with difluoromethyl ketone under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. For example, the use of metal catalysts such as nickel or palladium can facilitate the difluoromethylation of aromatic compounds, leading to the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions include difluoromethylated alcohols, ketones, carboxylic acids, and various substituted derivatives .
Scientific Research Applications
2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets. The presence of the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone
- 2,2-Difluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone
- 2,2-Difluoro-1-(3-hydroxy-4-ethylphenyl)ethanone
Uniqueness
2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The combination of the difluoromethyl group with the hydroxy and methyl groups on the phenyl ring results in a compound with enhanced reactivity and stability compared to its analogs .
Properties
Molecular Formula |
C9H8F2O2 |
|---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
2,2-difluoro-1-(3-hydroxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-3-6(4-7(5)12)8(13)9(10)11/h2-4,9,12H,1H3 |
InChI Key |
WHNQMWBBSLWYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




